CYP3A4 Inhibition: A Defined Liability Profile That Informs Lead Optimization
The target compound exhibits a measurable but moderate CYP3A4 inhibition liability with an IC50 of 20,000 nM (20 µM) in human liver microsomes using a fluorogenic substrate [1]. This value contrasts sharply with the non-fluorinated analog phenyl(pyridin-4-yl)methanol, which shows an EC50 >300,000 nM (>300 µM) against GSK3β kinase, indicating a significantly weaker interaction with this unrelated target but also highlighting the importance of target-specific comparator data [2]. While not a direct head-to-head comparison for CYP3A4 inhibition against all analogs, the CYP3A4 IC50 of 20 µM for (4-fluorophenyl)(pyridin-4-yl)methanol defines a clear off-target liability threshold that must be considered when this scaffold is incorporated into a lead series, particularly when compared to analogs with bulkier or more electron-withdrawing groups that may exhibit stronger CYP inhibition [3].
| Evidence Dimension | CYP3A4 Inhibition |
|---|---|
| Target Compound Data | IC50 = 20,000 nM |
| Comparator Or Baseline | phenyl(pyridin-4-yl)methanol (non-fluorinated analog) |
| Quantified Difference | Comparator EC50 >300,000 nM against GSK3β (different target, qualitative difference only) |
| Conditions | Human liver microsomes, fluorogenic substrate, 15 min preincubation, 2 hr measurement |
Why This Matters
For medicinal chemists optimizing CYP inhibition liability, the 20 µM IC50 value provides a quantitative benchmark for evaluating structural modifications aimed at reducing CYP3A4 interaction.
- [1] BindingDB. BDBM50600733 (CHEMBL5182534). CYP3A4 Inhibition Assay. Accessed 2026. View Source
- [2] BindingDB. BDBM70167. Phenyl(pyridin-4-yl)methanol GSK3β Assay. Accessed 2026. View Source
- [3] Cambridge MedChem Consulting. Aromatic Bioisosteres. January 28, 2023. View Source
